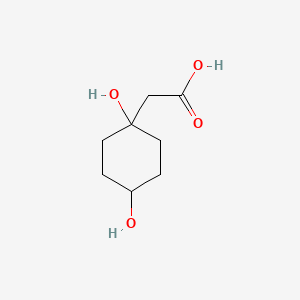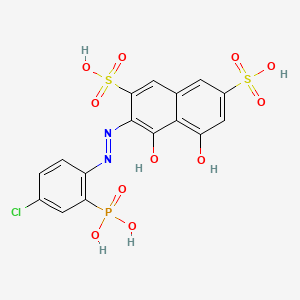
Kushenol A
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Kushenol A tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Kushenol A ejerce sus efectos a través de varios mecanismos:
Inhibición de la tirosinasa: Actúa como un inhibidor no competitivo de la tirosinasa, bloqueando la conversión de L-tirosina a L-DOPA.
Actividad antioxidante: This compound elimina los radicales libres y reduce el estrés oxidativo.
Actividad antiinflamatoria: El compuesto inhibe la producción de mediadores inflamatorios como el óxido nítrico y las prostaglandinas.
Los objetivos moleculares y las vías involucradas incluyen la inhibición de la actividad de la tirosinasa y la modulación del estrés oxidativo y las vías inflamatorias .
Análisis Bioquímico
Biochemical Properties
Kushenol A is a non-competitive inhibitor of the enzyme tyrosinase, blocking the conversion of L-tyrosine to L-DOPA . It also exhibits inhibitory effects on alpha-glucosidase and beta-amylase . These interactions suggest that this compound can influence various biochemical reactions by interacting with these enzymes.
Cellular Effects
This compound has shown considerable cytotoxic effects against non-small cell lung cancer (NSCLC) cells . It exhibits IC50 values of 5.3 μg/ml and 20.5 μg/ml for A549 and NCI‐H226 cells, respectively . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as tyrosinase and alpha-glucosidase . By inhibiting these enzymes, this compound can prevent the conversion of L-tyrosine to L-DOPA and exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
It has been observed that this compound shows considerable cytotoxic effects against NSCLC cells over a 24-hour period .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interactions with enzymes like tyrosinase and alpha-glucosidase
Métodos De Preparación
Kushenol A se aísla principalmente de las raíces de Sophora flavescens mediante diversas técnicas cromatográficas . El proceso de extracción generalmente implica el uso de disolventes orgánicos como metanol o etanol . El extracto crudo se somete luego a cromatografía en columna utilizando gel de sílice o resinas C-18 para purificar el compuesto .
Análisis De Reacciones Químicas
Kushenol A se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios productos de oxidación.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, condiciones ácidas o básicas y catalizadores específicos . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Comparación Con Compuestos Similares
Kushenol A se compara con otros flavonoides prenilados como:
Kushenol C: Similar en estructura y actividades biológicas, pero con diferentes efectos inhibitorios sobre las enzimas.
8-Prenilkaempferol: Exhibe una actividad inhibitoria similar de la tirosinasa.
Formononetina: Otro flavonoide con propiedades antioxidantes y antiinflamatorias.
8-Prenilnaringenina: Conocido por su actividad estrogénica.
Propiedades
IUPAC Name |
(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)9-10-16(15(3)4)11-18-20(27)12-21(28)24-22(29)13-23(30-25(18)24)17-7-5-6-8-19(17)26/h5-9,12,16,23,26-28H,3,10-11,13H2,1-2,4H3/t16-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBMVWVBHWHRGD-MWTRTKDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318374 | |
| Record name | Kushenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99217-63-7 | |
| Record name | Kushenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99217-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kushenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kushenol A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LW4HSS6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



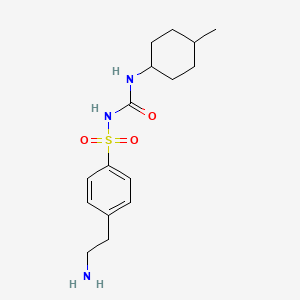

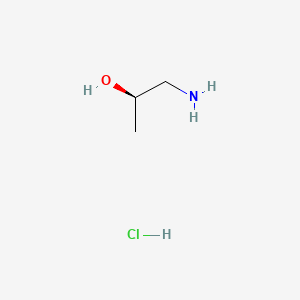

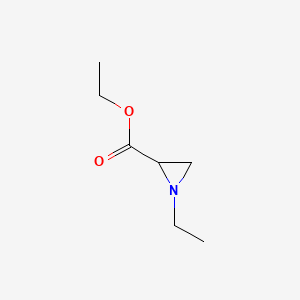
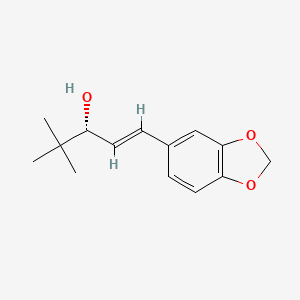
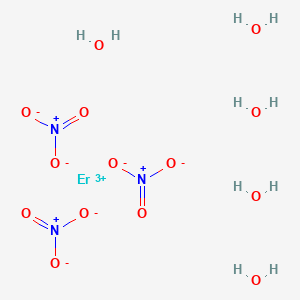
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
